Cas no 87532-69-2 (Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-)

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- structure
87532-69-2 structure
Produktname:Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
CAS-Nr.:87532-69-2
MF:C14H32P2
MW:262.351406097412
MDL:MFCD25372542
CID:655312
PubChem ID:533625

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-di(propan-2-yl)phosphanylethyl-di(propan-2-yl)phosphane
    • 1,1′-(1,2-Ethanediyl)bis[1,1-bis(1-methylethyl)phosphine (ACI)
    • Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- (9CI)
    • 1,2-Bis(diisopropylphosphino)ethane
    • Bis(diisopropylphosphino)ethane
    • DIPPE
    • G79282
    • DTXSID70336409
    • {2-[bis(propan-2-yl)phosphanyl]ethyl}bis(propan-2-yl)phosphane
    • 87532-69-2
    • Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
    • MFCD25372542
    • SCHEMBL308608
    • RMFRFTSSEHRKKW-UHFFFAOYSA-N
    • [2-(Diisopropylphosphino)ethyl](diisopropyl)phosphine #
    • Q1089216
    • 1,2-Bis(di-i-propylphosphino)ethane
    • MDL: MFCD25372542
    • Inchi: 1S/C14H32P2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3
    • InChI-Schlüssel: RMFRFTSSEHRKKW-UHFFFAOYSA-N
    • Lächelt: P(C(C)C)(C(C)C)CCP(C(C)C)C(C)C

Berechnete Eigenschaften

  • Genaue Masse: 262.19792502g/mol
  • Monoisotopenmasse: 262.19792502g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 138
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 0Ų

Experimentelle Eigenschaften

  • PSA: 27.18000
  • LogP: 5.58380
  • Sensibilität: air sensitive

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-0610-500mg
1,2-Bis(di-i-propylphosphino)ethane,98%
87532-69-2 98%
500mg
2850.0CNY 2021-07-10
abcr
AB400076-100 mg
1,2-Bis(di-i-propylphosphino)ethane, 98%; .
87532-69-2 98%
100 mg
€73.50 2023-07-19
Aaron
AR008CSS-500mg
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
87532-69-2 98%
500mg
$758.00 2025-02-13
abcr
AB400076-500mg
1,2-Bis(di-i-propylphosphino)ethane, 98%; .
87532-69-2 98%
500mg
€278.00 2025-02-18
1PlusChem
1P008CKG-100mg
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
87532-69-2 98%
100mg
$241.00 2024-04-20
abcr
AB400076-100mg
1,2-Bis(di-i-propylphosphino)ethane, 98%; .
87532-69-2 98%
100mg
€78.90 2025-02-18
abcr
AB400076-500 mg
1,2-Bis(di-i-propylphosphino)ethane, 98%; .
87532-69-2 98%
500 mg
€260.00 2023-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-0610-100mg
1,2-Bis(di-i-propylphosphino)ethane,98%
87532-69-2 98%
100mg
712CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-0610-100mg
1,2-Bis(di-i-propylphosphino)ethane,98%
87532-69-2 98%
100mg
712.0CNY 2021-07-10
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601087-5g
Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
87532-69-2 98%
5g
¥12000.0 2024-07-19

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 1 h, rt
Referenz
A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes
Doyle, Laurence R.; et al, Advanced Synthesis & Catalysis, 2014, 356(2-3), 603-608

Synthetic Routes 2

Reaktionsbedingungen
Referenz
Product class 5: bis(alkylphosphino)- and poly(alkylphosphino)alkanes, and Di- and polyphosphines with a P-P bond
Hey-Hawkins, E.; et al, Science of Synthesis, 2009, 42, 109-154

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Pentane
Referenz
Intermediates in the palladium-catalyzed reactions of 1,3-dienes. Part 5. Butadiene complexes of nickel, palladium and platinum
Benn, R.; et al, Zeitschrift fuer Naturforschung, 1986, (6), 680-91

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
2.1 -
3.1 Reagents: Trichlorosilane Solvents: Toluene
3.2 Reagents: Sodium hydroxide ,  Water
Referenz
Synthesis of 1,2-bis[(diorgano)phosphino]ethanes via Michaelis-Arbuzov type rearrangements
Baldwin, Lawrence C.; et al, Journal of Organometallic Chemistry, 2002, 646(1-2), 230-238

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Toluene ;  1 h, rt; 5 d, 65 °C
2.1 Solvents: Toluene-d8 ;  2 d, 80 °C; 1 h, 80 °C → 100 °C; 5 h, 100 °C
Referenz
Reduction of CO2 and SO2 with low valent nickel compounds under mild conditions
Gonzalez-Sebastian, Lucero; et al, Dalton Transactions, 2011, 40(36), 9116-9122

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
Referenz
Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen source
Torres-Calis, Antonio; et al, Catalysis Science & Technology, 2022, 12(9), 3004-3015

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium hydride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 1 h, rt
Referenz
A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes
Doyle, Laurence R.; et al, Advanced Synthesis & Catalysis, 2014, 356(2-3), 603-608

Synthetic Routes 8

Reaktionsbedingungen
1.1 -
2.1 Reagents: Trichlorosilane Solvents: Toluene
2.2 Reagents: Sodium hydroxide ,  Water
Referenz
Synthesis of 1,2-bis[(diorgano)phosphino]ethanes via Michaelis-Arbuzov type rearrangements
Baldwin, Lawrence C.; et al, Journal of Organometallic Chemistry, 2002, 646(1-2), 230-238

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 5 h, rt; 1 h, reflux; reflux → 0 °C
1.2 0 °C; 12 h, 0 °C → reflux
2.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium hydride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 1 h, rt
Referenz
A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes
Doyle, Laurence R.; et al, Advanced Synthesis & Catalysis, 2014, 356(2-3), 603-608

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Toluene-d8 ;  2 d, 80 °C; 1 h, 80 °C → 100 °C; 5 h, 100 °C
Referenz
Reduction of CO2 and SO2 with low valent nickel compounds under mild conditions
Gonzalez-Sebastian, Lucero; et al, Dalton Transactions, 2011, 40(36), 9116-9122

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Trichlorosilane Solvents: Toluene
1.2 Reagents: Sodium hydroxide ,  Water
Referenz
Synthesis of 1,2-bis[(diorgano)phosphino]ethanes via Michaelis-Arbuzov type rearrangements
Baldwin, Lawrence C.; et al, Journal of Organometallic Chemistry, 2002, 646(1-2), 230-238

Synthetic Routes 12

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Exploring small bite-angle ligands for the rhodium-catalyzed intermolecular hydroacylation of β-S-substituted aldehydes with 1-octene and 1-octyne
Pernik, Indrek; et al, ACS Catalysis, 2012, 2(12), 2779-2786

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Nickel dichloride Solvents: Tetrahydrofuran
Referenz
Easily available nickel complexes as catalysts for the intermolecular hydroamination of alkenes and alkynes
Reyes-Sanchez, Adan; et al, Dalton Transactions, 2014, 43(4), 1762-1768

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Raw materials

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Preparation Products

Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)- Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:87532-69-2)Phosphine, 1,2-ethanediylbis[bis(1-methylethyl)-
A1185541
Reinheit:99%
Menge:500mg
Preis ($):522.0